molecular formula C19H18N6O2 B12691772 2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile CAS No. 84255-17-4

2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile

Cat. No.: B12691772
CAS No.: 84255-17-4
M. Wt: 362.4 g/mol
InChI Key: FZBZYULVSAHGAU-UHFFFAOYSA-N
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Description

2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile is a complex organic compound with the molecular formula C18H16N6O2. It is known for its vibrant color and is often used in dyeing applications. The compound features a nitro group, a cyano group, and an azo linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile typically involves a multi-step process:

    Diazotization: The starting material, O-toluidine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(2-Cyanoethyl)ethylamino]aniline in an alkaline medium to form the azo compound.

    Nitration: The resulting azo compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield corresponding amines, while reduction of the azo linkage can produce hydrazo compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and hydrazo compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can undergo reversible reduction and oxidation, making it useful as a redox indicator. The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The cyano group also contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-5-[(4-nitrophenyl)azo]thiophene-3-carbonitrile
  • 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-5-(phenylazo)thiophene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dyeing applications.

Properties

CAS No.

84255-17-4

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile

InChI

InChI=1S/C19H18N6O2/c1-3-24(10-4-9-20)16-5-7-18(14(2)11-16)22-23-19-8-6-17(25(26)27)12-15(19)13-21/h5-8,11-12H,3-4,10H2,1-2H3

InChI Key

FZBZYULVSAHGAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C

Origin of Product

United States

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